2-(Cyclohexylamino)phenol Hydrochloride: Chemical Properties, Synthesis, and Application Workflows
2-(Cyclohexylamino)phenol Hydrochloride: Chemical Properties, Synthesis, and Application Workflows
Executive Summary
2-(Cyclohexylamino)phenol hydrochloride is a highly versatile secondary amine derivative of ortho-aminophenol. While traditionally utilized as a bifunctional building block in medicinal chemistry for the synthesis of bioactive heterocycles, it has recently gained critical importance in environmental analytical chemistry. This whitepaper provides an in-depth technical analysis of its physicochemical properties, contrasts classic and modern synthetic methodologies, and outlines field-proven protocols designed for researchers and drug development professionals.
Physicochemical Profiling & Structural Properties
The free base of 2-(cyclohexylamino)phenol is highly electron-rich, making it notoriously susceptible to auto-oxidation into dark-colored quinone imines upon exposure to atmospheric oxygen and light.
Causality of the Salt Form: Converting the compound into its hydrochloride salt protonates the secondary amine. This eliminates the nitrogen's electron-donating mesomeric effect (+M), drastically raising the oxidation potential of the aromatic core. This stabilization is mandatory for long-term storage and reproducible analytical performance [1].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2-(Cyclohexylamino)phenol hydrochloride |
| CAS Registry Number | 1171154-61-2 |
| Molecular Formula | C₁₂H₁₈ClNO (Free base: C₁₂H₁₇NO) |
| Molecular Weight | 227.73 g/mol |
| Appearance | Off-white to pale brown crystalline powder |
| Solubility | Soluble in DMSO, Methanol; Moderately soluble in Water |
| Storage Conditions | Inert atmosphere (Argon/N₂), 2-8°C, desiccated |
Synthetic Methodologies: From Classic to One-Shot Assembly
The synthesis of N-functionalized 2-aminophenols has historically relied on the reductive amination of pre-formed aminophenols. However, recent breakthroughs in C–H manipulation have introduced one-shot dehydrogenative assemblies.
-
The Classic Route (Reductive Amination): Utilizes 2-aminophenol and cyclohexanone. The reaction proceeds via an imine/enamine intermediate, which is subsequently reduced using a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃).
-
The Modern Route (Dehydrogenative Aromatization): As detailed in recent literature (), cyclohexanone and cyclohexylamine can be directly coupled. Using 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) as a metal-free oxidant, the cyclohexyl ring of the ketone is stepwise desaturated and aromatized into a phenol ring.
Causality in Oxidant Choice: TEMPO is selected over transition-metal catalysts (e.g., Pd/C) because metals often suffer from catalyst poisoning by the amine or promote unwanted over-oxidation of the newly formed aminophenol [2].
Fig 1. Divergent synthetic pathways for 2-(Cyclohexylamino)phenol hydrochloride.
Experimental Protocols: Self-Validating Systems
Protocol A: Classic Reductive Amination
This protocol is designed with built-in validation steps to ensure high-fidelity yields.
-
Imine Formation:
-
Combine 2-aminophenol (1.0 eq, 10 mmol) and cyclohexanone (1.1 eq, 11 mmol) in 30 mL anhydrous 1,2-dichloroethane (DCE).
-
Add glacial acetic acid (1.2 eq). Rationale: Acetic acid acts as a Brønsted acid to protonate the ketone's carbonyl oxygen, increasing its electrophilicity without fully neutralizing the weakly nucleophilic ortho-aminophenol.
-
Self-Validation: Monitor via ATR-FTIR. The ketone carbonyl stretch (~1715 cm⁻¹) will disappear, replaced by an imine C=N stretch (~1650 cm⁻¹).
-
-
Selective Reduction:
-
Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes.
-
Rationale: NaBH(OAc)₃ selectively reduces the protonated iminium ion over the unreacted ketone, preventing the formation of cyclohexanol byproducts.
-
-
Workup & Salt Precipitation:
-
Quench carefully with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
Dissolve the crude free base in 20 mL anhydrous diethyl ether.
-
Dropwise add 2M HCl in diethyl ether at 0°C until precipitation ceases.
-
Self-Validation: The free base is highly soluble in ether, while the HCl salt is completely insoluble. The immediate precipitation inherently purifies the product from unreacted neutral organic impurities. Filter and dry under vacuum.
-
Protocol B: Modern Dehydrogenative Assembly
-
Condensation/Oxidation: Combine cyclohexanone (1.5 eq) and cyclohexylamine (1.0 eq) in a pressure tube. Add TEMPO (3.8 eq) [2].
-
Thermal Aromatization: Seal the tube under an Argon atmosphere and heat to 120°C for 16 hours.
-
Purification: Cool to room temperature, dilute with EtOAc, wash with brine, and purify via silica gel chromatography (Hexanes/EtOAc gradient). Convert to the HCl salt using the ether/HCl method described in Protocol A.
Applications in Medicinal Chemistry & Environmental Analysis
Medicinal Chemistry: Benzoxazole Scaffolds
Due to the adjacent hydroxyl and secondary amine groups, 2-(cyclohexylamino)phenol is a privileged precursor for synthesizing N-substituted benzoxazoles. Oxidative cyclization with aldehydes under mild conditions yields highly substituted heterocyclic libraries used in kinase inhibitor development.
Environmental Analysis: Zwitterionic Pollutant Proxy
The discovery of highly toxic tire rubber degradants, specifically 6PPD-quinone, has sparked urgent interest in p-phenylenediamine-phenols (PPDPs) (). Causality in Analytical Workflows: When using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to detect unknown zwitterionic pollutants, distinguishing between ortho, meta, and para isomers is a major bottleneck. 2-(Cyclohexylamino)phenol HCl serves as a critical ortho-isomer standard. By mapping its specific carbon isotopologue distribution and MS/MS fragmentation pathways in both ESI+ and ESI- modes, researchers can create a negative-control retention time library against the toxic para-isomers found in environmental water samples [3].
Fig 2. Downstream application workflows in medicinal and environmental chemistry.
References
-
Science Advances. "Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly." Sci Adv. 2024 May; 10(18). Available at:[Link]
-
Analytica Chimica Acta. "Nontarget analysis and characterization of p-phenylenediamine-quinones and -phenols in tire rubbers by LC-HRMS and chemical species-specific algorithm." Analytica Chimica Acta 1326:343123 (August 2024). Available at:[Link]
